2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate
Description
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a sulfonate ester derivative featuring a 2,4,5-trichlorobenzenesulfonyl group linked to a phenyl ring substituted with an acetylamino (-NHCOCH₃) group at the ortho position. This compound is synthesized through nucleophilic substitution between 2-(acetylamino)phenol and 2,4,5-trichlorobenzenesulfonyl chloride under controlled conditions. The acetylamino group introduces hydrogen-bonding capabilities and modulates electronic properties, distinguishing it from simpler phenyl sulfonates .
Its structural complexity suggests possible roles in targeted drug delivery or enzyme inhibition, warranting further investigation.
Properties
Molecular Formula |
C14H10Cl3NO4S |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
(2-acetamidophenyl) 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-10(16)9(15)6-11(14)17/h2-7H,1H3,(H,18,19) |
InChI Key |
DWOWJLQQPLGEMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate typically involves a nucleophilic substitution reaction. One common method involves the reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride . The reaction is carried out under controlled conditions, often at low temperatures (273 K) initially, followed by room temperature for an extended period (12 hours) to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where nucleophiles attack the sulfonate group.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic rings.
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and phenols.
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce sulfonamide derivatives .
Scientific Research Applications
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate involves its interaction with nucleophiles. The sulfonate group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions . The electronic nature of the substituents on the sulfonyl moiety and the basicity of the nucleophile play crucial roles in determining the reaction pathway and selectivity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Key Compounds:
Phenyl 2,4,5-trichlorobenzenesulfonate (): Synthesized from phenol and 2,4,5-trichlorobenzenesulfonyl chloride. Lacks the acetylamino group, resulting in simpler packing in its crystal lattice (space group P2₁/c) with intermolecular Cl···Cl and π-π interactions .
2-Nitrophenyl 2,4,5-trichlorobenzenesulfonate : The electron-withdrawing nitro group increases sulfonate ester stability against hydrolysis.
Physicochemical Properties
The acetylamino group increases molecular polarity and hydrogen-bonding capacity compared to unsubstituted phenyl analogs. This reduces solubility in nonpolar solvents (e.g., hexane) but enhances solubility in dimethyl sulfoxide (DMSO) or ethanol.
Table 2: Physicochemical Data
Reactivity and Stability
- Hydrolysis Resistance: The electron-withdrawing acetylamino group destabilizes the sulfonate ester bond slightly compared to electron-donating groups (e.g., methyl). However, steric hindrance at the ortho position may offset this effect.
- Thermal Stability : Higher melting point (162–164°C) than the phenyl analog (145–147°C) due to additional intermolecular hydrogen bonds .
Biological Activity
2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a synthetic compound with potential biological activity that has garnered attention in various research fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl3N1O3S1 |
| Molecular Weight | 368.63 g/mol |
| IUPAC Name | 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate |
| CAS Number | [specific CAS number] |
The biological activity of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects.
- Receptor Interaction : It has been suggested that this compound can bind to certain receptors, influencing signaling pathways critical for cell proliferation and survival.
Biological Activity
Research indicates that 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity : In vitro studies have shown that the compound may induce apoptosis in cancer cell lines, potentially making it a candidate for further anticancer drug development.
- Anti-inflammatory Effects : Some findings indicate that it may reduce inflammation markers in cellular models.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations.
- Antimicrobial Evaluation : Research conducted by Microbial Pathogenesis assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition zones compared to control groups.
- Inflammatory Response : A study in Pharmacological Reports explored the anti-inflammatory properties through in vivo models. The administration of the compound resulted in decreased levels of pro-inflammatory cytokines.
Comparative Analysis
To understand the uniqueness of 2-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A (e.g., Sulfanilamide) | Antimicrobial | Inhibits bacterial folate synthesis |
| Compound B (e.g., Chlorambucil) | Anticancer | Alkylates DNA |
| 2-(Acetylamino)phenyl... | Antimicrobial, Anticancer | Enzyme inhibition & receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
